2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid
Description
2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid is an organic compound with the molecular formula C15H12FNO4 It is characterized by the presence of a fluorobenzoyl group attached to an amino phenoxy acetic acid moiety
Properties
IUPAC Name |
2-[4-[(2-fluorobenzoyl)amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-13-4-2-1-3-12(13)15(20)17-10-5-7-11(8-6-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSXAXBCPFTHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid typically involves the reaction of 2-fluorobenzoyl chloride with 4-aminophenol to form an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the fluorobenzoyl group to a fluorobenzyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fluorobenzyl derivatives .
Scientific Research Applications
2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorobenzoyl)benzoic acid
- 4-[(2-Fluorobenzoyl)amino]phenoxy]acetate
- 4-(2-[(4-Fluorobenzoyl)amino]acetyl)phenoxyacetic acid
Uniqueness
2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid is unique due to its specific structural features, such as the presence of both a fluorobenzoyl group and an amino phenoxy acetic acid moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
